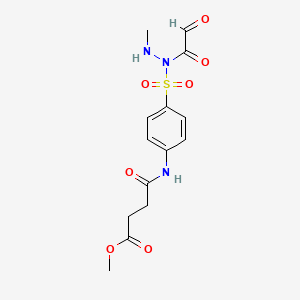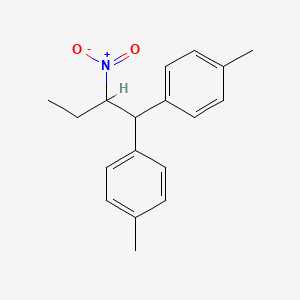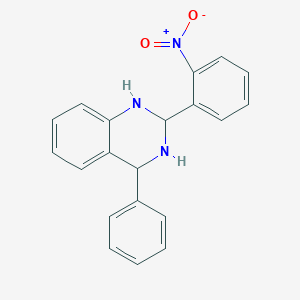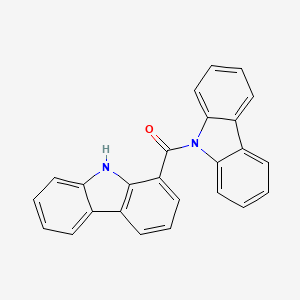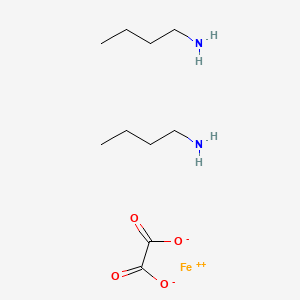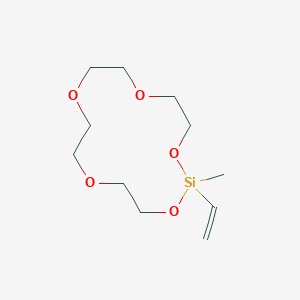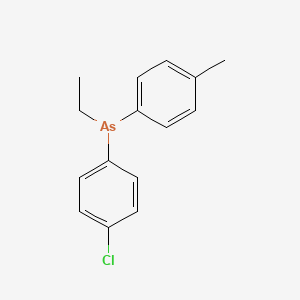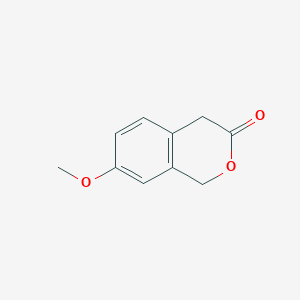
7-(methyloxy)-1,4-dihydro-3H-2-benzopyran-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3H-2-Benzopyran-3-one, 1,4-dihydro-7-methoxy- can be achieved through various synthetic routes. One common method involves the reaction of o-acylphenylacetic acid derivatives in acetic anhydride at elevated temperatures (around 140°C) . This reaction can be further optimized by using alternative reagents to improve the yield and efficiency of the synthesis.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with additional purification steps to ensure the desired purity and quality of the final product .
Analyse Des Réactions Chimiques
3H-2-Benzopyran-3-one, 1,4-dihydro-7-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the benzopyran ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3H-2-Benzopyran-3-one, 1,4-dihydro-7-methoxy- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor in various chemical reactions.
Biology: This compound is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 3H-2-Benzopyran-3-one, 1,4-dihydro-7-methoxy- involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and microbial pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
3H-2-Benzopyran-3-one, 1,4-dihydro-7-methoxy- can be compared with other similar compounds, such as:
6,7-Dimethoxy-1,4-dihydro-3H-2-benzopyran-3-one: This compound has additional methoxy groups, which may enhance its biological activities.
3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one:
The uniqueness of 3H-2-Benzopyran-3-one, 1,4-dihydro-7-methoxy- lies in its specific substitution pattern and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C10H10O3 |
|---|---|
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
7-methoxy-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C10H10O3/c1-12-9-3-2-7-5-10(11)13-6-8(7)4-9/h2-4H,5-6H2,1H3 |
Clé InChI |
OWUHPMNSCPFQPX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(CC(=O)OC2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


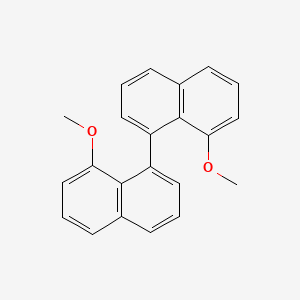


![3-[(2H-1,3-Benzodioxol-5-yl)oxy]propanoic acid](/img/structure/B14427852.png)
